4-Methyldeca-3,9-dien-1-ol

Lipophilicity Molecular Weight Physicochemical Properties

4-Methyldeca-3,9-dien-1-ol (CAS 111833-33-1) is a primary alcohol with the molecular formula C11H20O, characterized by a 10-carbon chain bearing a methyl branch at the 4-position and two unconjugated double bonds at the 3- and 9-positions. This compound belongs to the class of fatty alcohols and has been identified as a potential intermediate in the synthesis of biologically active molecules, including insect pheromones and complex natural products.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 111833-33-1
Cat. No. B15421593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyldeca-3,9-dien-1-ol
CAS111833-33-1
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(=CCCO)CCCCC=C
InChIInChI=1S/C11H20O/c1-3-4-5-6-8-11(2)9-7-10-12/h3,9,12H,1,4-8,10H2,2H3
InChIKeyVSCWSQIFHVTASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyldeca-3,9-dien-1-ol (CAS 111833-33-1): An Unsaturated C11 Alcohol Building Block


4-Methyldeca-3,9-dien-1-ol (CAS 111833-33-1) is a primary alcohol with the molecular formula C11H20O, characterized by a 10-carbon chain bearing a methyl branch at the 4-position and two unconjugated double bonds at the 3- and 9-positions . This compound belongs to the class of fatty alcohols and has been identified as a potential intermediate in the synthesis of biologically active molecules, including insect pheromones and complex natural products .

Why Generic Substitution of 4-Methyldeca-3,9-dien-1-ol is Not Advised


In synthetic chemistry and pheromone research, even subtle structural variations can drastically alter a compound's reactivity, physical properties, and biological activity. 4-Methyldeca-3,9-dien-1-ol possesses a specific combination of a methyl branch and two unconjugated double bonds. Substituting it with a close analog, such as the saturated 4-methyldecan-1-ol or the mono-unsaturated 4-methyldec-3-en-1-ol, changes the molecular flexibility, lipophilicity, and potential for downstream functionalization . For example, the presence of the second, terminal double bond in 4-methyldeca-3,9-dien-1-ol provides a unique handle for selective transformations (e.g., cross-metathesis, epoxidation) that are not possible with its more saturated analogs [1]. Such differences are critical for achieving the desired product profile in a multi-step synthesis or for maintaining the precise structure-activity relationship required in semiochemical applications.

Quantitative Differentiation of 4-Methyldeca-3,9-dien-1-ol from Key Analogs


Lipophilicity and Molecular Weight Comparison with 4-Methyldec-3-en-1-ol

The introduction of a second, terminal double bond in 4-Methyldeca-3,9-dien-1-ol significantly alters its physicochemical profile compared to its mono-unsaturated analog, 4-methyldec-3-en-1-ol . This is a key differentiator when selecting a building block for a synthesis where polarity or molecular weight is a constraint.

Lipophilicity Molecular Weight Physicochemical Properties

Positional Isomerism and Synthetic Utility: Cyclization Reactivity

While direct data for 4-Methyldeca-3,9-dien-1-ol is limited, its close positional isomer, 9-Methyldeca-3,8-dien-1-ol, has been shown to undergo efficient and selective cyclization with aldehydes in the presence of AgSbF6 [1]. The location of the double bonds is critical for this reactivity. It can be inferred that 4-Methyldeca-3,9-dien-1-ol, with its different double bond pattern, will exhibit a distinct cyclization profile or require different reaction conditions, offering a unique synthetic pathway not accessible with the 3,8-diene isomer.

Organic Synthesis Cyclization Prins Reaction

Role as a Key Intermediate in Zoapatanol Analogue Synthesis

4-Methyldeca-3,9-dien-1-ol (CAS 111833-33-1) has been explicitly listed as a synthetic intermediate in the preparation of zoapatanol and related bicyclic analogues . Zoapatanol is a biologically active diterpenoid. This positions the target compound as a specific precursor in a defined synthetic route. In contrast, its saturated or mono-unsaturated analogs would not provide the required diene system for the subsequent key cyclization or coupling steps in this sequence.

Natural Product Synthesis Terpenoid Medicinal Chemistry

Potential Pheromone Activity by Structural Analogy to Known Lepidopteran Pheromones

The compound's structure—a long-chain unsaturated alcohol with a methyl branch and a diene system—is a common motif in lepidopteran sex pheromones [1]. For instance, (E,E)-8,10-dodecadien-1-ol is the well-known pheromone of the codling moth. While direct biological data for 4-Methyldeca-3,9-dien-1-ol is not publicly available, its structural similarity to this class of bioactive molecules strongly suggests potential semiochemical activity, which is not shared by analogs lacking the specific diene and methyl substitution pattern.

Semiochemistry Insect Pheromone Structure-Activity Relationship

Optimal Application Scenarios for Procuring 4-Methyldeca-3,9-dien-1-ol


Synthesis of Complex Natural Product Analogues (e.g., Zoapatanol Derivatives)

This compound is a defined intermediate in a published route to zoapatanol analogues. Its procurement is justified for research groups focused on the total synthesis of terpenoid natural products, where its specific diene system is essential for a key carbon-carbon bond-forming step, differentiating it from simpler, more readily available building blocks .

Development of Novel Insect Pheromone Blends for Pest Control

Given its structural alignment with known lepidopteran sex pheromones, 4-Methyldeca-3,9-dien-1-ol is a prime candidate for screening in electroantennography (EAG) assays and field trials for pest monitoring or mating disruption. Its unique substitution pattern offers a distinct signal compared to common pheromone components like tetradecenols or dodecadienols, potentially targeting a different or more specific insect species .

As a Unique Diene Substrate for Methodology Studies in Organic Chemistry

The presence of two unconjugated double bonds separated by a methyl-branched carbon skeleton makes this compound a valuable substrate for developing new catalytic methods in cross-metathesis, hydrofunctionalization, or cyclization reactions. Its structural features provide a distinct steric and electronic environment compared to simpler dienes (e.g., 1,5-hexadiene), allowing chemists to explore selectivity and reactivity that are not possible with more common substrates [1].

Physicochemical Reference Standard for Unsaturated Fatty Alcohols

The compound's well-defined structure and available calculated properties (LogP, MW) make it suitable as a reference standard for developing analytical methods (e.g., GC-MS, HPLC) aimed at characterizing complex mixtures of unsaturated fatty alcohols in natural extracts or industrial process streams .

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